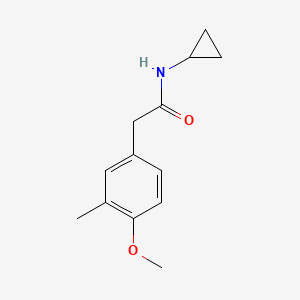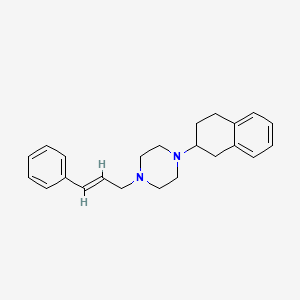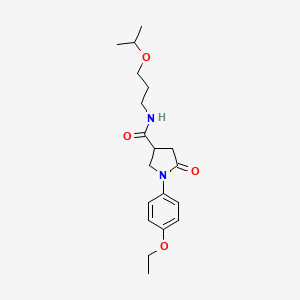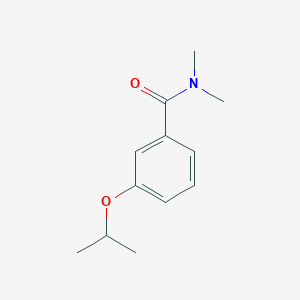
N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription, which has been shown to have potential as an anti-cancer drug.
Mecanismo De Acción
N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide inhibits RNA polymerase I transcription by binding to a specific DNA sequence in the promoter region of the rRNA genes, which prevents the recruitment of the transcription initiation complex and the subsequent transcription of rRNA. This leads to a decrease in ribosome biogenesis and protein synthesis, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects
N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide has been shown to induce DNA damage and activate the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis. It also induces the formation of DNA damage foci, which are markers of DNA damage and repair. N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide has been shown to have a low toxicity profile in normal cells, which suggests that it may have a favorable therapeutic index.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide has several advantages for lab experiments, including its selectivity for cancer cells, its ability to induce DNA damage and activate the p53 pathway, and its low toxicity profile in normal cells. However, N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide research, including the development of more efficient synthesis methods, the optimization of dosing and administration regimens, the evaluation of combination therapies with other anti-cancer drugs, and the identification of biomarkers that can predict response to treatment. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide and to identify potential resistance mechanisms.
Métodos De Síntesis
N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 4-methoxy-3-methylbenzaldehyde with 2-bromoethyl cyclopropane carboxylate, followed by the reaction of the resulting intermediate with ammonium acetate. The final step involves the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal to yield N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to selectively kill cancer cells by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA and the growth and proliferation of cancer cells. N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide has been tested in preclinical models of various types of cancer, including breast, colon, pancreatic, and lung cancer, and has shown promising results.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-7-10(3-6-12(9)16-2)8-13(15)14-11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASPHHPWFMLBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5313307.png)

![N-(5-fluoro-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5313323.png)
![2-{4-[2-amino-3-cyano-6-(2,2-dimethylcyclopropyl)-5-methylpyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B5313333.png)
![methyl 3-methyl-4-[(phenylacetyl)amino]benzoate](/img/structure/B5313342.png)
![N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5313348.png)
![1-(2-chlorobenzyl)-N-ethyl-N-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5313356.png)
![5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5313359.png)


![3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5313376.png)
![3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B5313380.png)
